molecular formula C18H10BrFN2S B2470289 (Z)-3-(2-bromophenyl)-2-(4-(4-fluorophenyl)thiazol-2-yl)acrylonitrile CAS No. 476670-24-3

(Z)-3-(2-bromophenyl)-2-(4-(4-fluorophenyl)thiazol-2-yl)acrylonitrile

Cat. No.: B2470289
CAS No.: 476670-24-3
M. Wt: 385.25
InChI Key: MBDWXMAIYAXHEK-ZROIWOOFSA-N
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Description

(Z)-3-(2-bromophenyl)-2-(4-(4-fluorophenyl)thiazol-2-yl)acrylonitrile is a synthetic organic compound that belongs to the class of acrylonitriles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-3-(2-bromophenyl)-2-(4-(4-fluorophenyl)thiazol-2-yl)acrylonitrile typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 4-fluoroaniline with α-bromoacetophenone in the presence of a base such as potassium carbonate.

    Coupling Reaction: The thiazole derivative is then coupled with 2-bromobenzaldehyde using a base such as sodium hydride in a solvent like dimethylformamide (DMF) to form the desired acrylonitrile compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve higher yields and purity. This may include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(Z)-3-(2-bromophenyl)-2-(4-(4-fluorophenyl)thiazol-2-yl)acrylonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, (Z)-3-(2-bromophenyl)-2-(4-(4-fluorophenyl)thiazol-2-yl)acrylonitrile can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound may be used to study the interactions between small molecules and biological targets. Its structural features make it a potential candidate for drug discovery and development.

Medicine

In medicine, this compound could be investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new pharmaceuticals.

Industry

In the industrial sector, this compound may be used in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism of action of (Z)-3-(2-bromophenyl)-2-(4-(4-fluorophenyl)thiazol-2-yl)acrylonitrile would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication.

Comparison with Similar Compounds

Similar Compounds

  • (Z)-3-(2-chlorophenyl)-2-(4-(4-fluorophenyl)thiazol-2-yl)acrylonitrile
  • (Z)-3-(2-bromophenyl)-2-(4-(4-methylphenyl)thiazol-2-yl)acrylonitrile

Uniqueness

The uniqueness of (Z)-3-(2-bromophenyl)-2-(4-(4-fluorophenyl)thiazol-2-yl)acrylonitrile lies in its specific combination of bromophenyl, fluorophenyl, and thiazolyl groups. This combination imparts distinct chemical and physical properties, making it valuable for various applications.

Properties

IUPAC Name

(Z)-3-(2-bromophenyl)-2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H10BrFN2S/c19-16-4-2-1-3-13(16)9-14(10-21)18-22-17(11-23-18)12-5-7-15(20)8-6-12/h1-9,11H/b14-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBDWXMAIYAXHEK-ZROIWOOFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=C(/C#N)\C2=NC(=CS2)C3=CC=C(C=C3)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H10BrFN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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